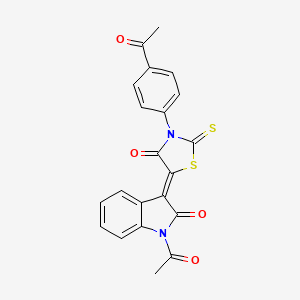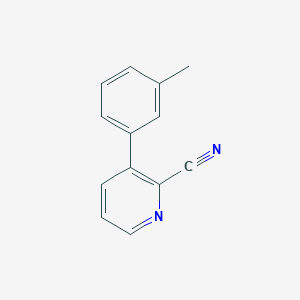
3-(3-Methylphenyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methylphenyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C13H10N2 . It is also known as 3-(m-Tolyl)picolinonitrile .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring via a carbonitrile group . The phenyl ring has a methyl group attached to it .Wissenschaftliche Forschungsanwendungen
Azafluorene Derivatives and SARS CoV-2 RdRp Inhibition
Research into azafluorene derivatives, which share a structural similarity to pyridine carbonitriles, has demonstrated potential in inhibiting SARS CoV-2 RdRp. These compounds, including variants of pyridine carbonitriles, were analyzed through molecular docking, showing promising drug-like behaviors and interactions with COVID-19 targets (Venkateshan et al., 2020).
Synthesis and Applications in Organic Chemistry
A study on the synthesis of new series of pyridine and fused pyridine derivatives, including reactions of pyridine carbonitriles, outlined their potential in creating various bioactive compounds. These derivatives could have implications in developing new pharmaceuticals and materials (Al-Issa, 2012).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, structurally related to pyridine carbonitriles, have shown effectiveness in inhibiting corrosion of metals in acidic environments. These findings are critical for industrial applications where metal preservation is vital (Sudheer & Quraishi, 2015).
Material Science and Optoelectronics
Research into pyrazolo pyridine derivatives has extended into material science, specifically in fabricating heterojunctions for optoelectronic devices. These studies highlight the versatility of pyridine carbonitriles in developing materials with unique optical and electronic properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of pyridine derivatives, including those structurally related to 3-(3-Methylphenyl)pyridine-2-carbonitrile, have shown antimicrobial and anticancer activities. These findings suggest potential therapeutic applications for such compounds in treating infections and cancer (Elewa et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(3-Methylphenyl)pyridine-2-carbonitrile may also interact with various biological targets.
Mode of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that 3-(3-Methylphenyl)pyridine-2-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that 3-(3-Methylphenyl)pyridine-2-carbonitrile affects multiple pathways and has downstream effects on various cellular processes.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that 3-(3-methylphenyl)pyridine-2-carbonitrile may have similar effects .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-5-11(8-10)12-6-3-7-15-13(12)9-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGWFWKEXSJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)

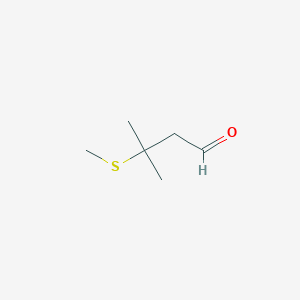
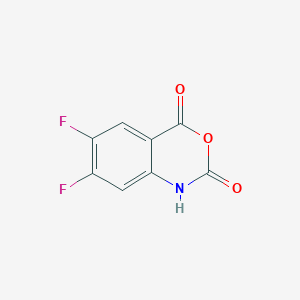
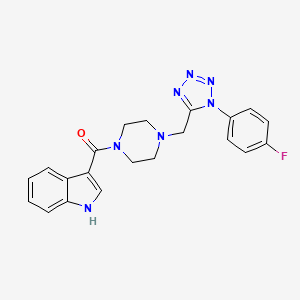
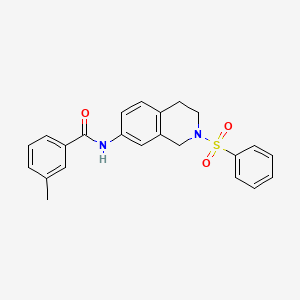
![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)
![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)
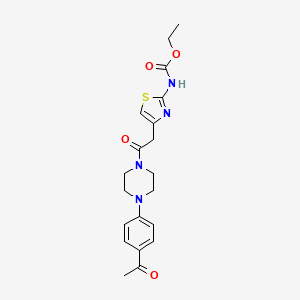
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)
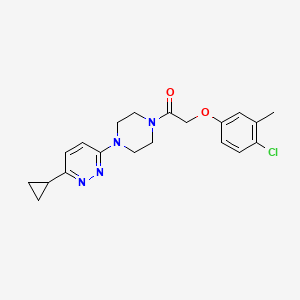
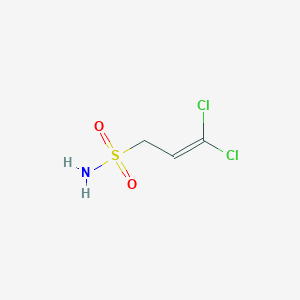
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
